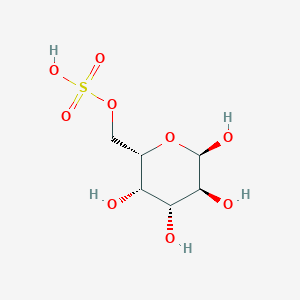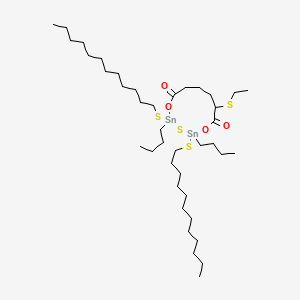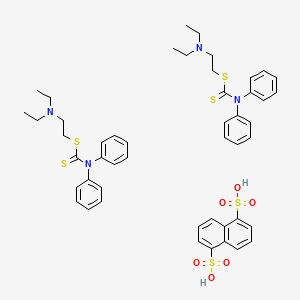
Einecs 216-820-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phencarbamide napadisilate is an anti-spasmodic and anticholinergic compound primarily used during parturition. It exhibits a specific antispasmodic action on smooth muscle, both directly like papaverine and through the autonomic nervous system, similar to atropine . Additionally, it possesses analgesic properties .
Preparation Methods
The preparation of phencarbamide napadisilate involves synthetic routes that include the esterification of carbamothioic acid with diphenyl groups and the subsequent reaction with diethylaminoethyl . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Phencarbamide napadisilate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Phencarbamide napadisilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying antispasmodic and anticholinergic properties.
Biology: Researchers utilize it to understand the mechanisms of smooth muscle relaxation.
Medicine: It is employed in obstetrics to manage spasms during parturition.
Mechanism of Action
Phencarbamide napadisilate exerts its effects by targeting smooth muscle cells. It acts directly on the muscle fibers, similar to papaverine, and also influences the autonomic nervous system, akin to atropine . The compound binds to muscarinic receptors, inhibiting acetylcholine and leading to muscle relaxation .
Comparison with Similar Compounds
Phencarbamide napadisilate can be compared with other antispasmodic and anticholinergic compounds such as:
Papaverine: Similar in its direct action on smooth muscle.
Atropine: Shares the mechanism of action through the autonomic nervous system.
Hyoscine: Another anticholinergic with similar applications in smooth muscle relaxation.
Phencarbamide napadisilate is unique due to its dual mechanism of action, combining both direct muscle relaxation and autonomic nervous system influence .
Properties
CAS No. |
1675-05-4 |
|---|---|
Molecular Formula |
C48H56N4O6S6 |
Molecular Weight |
977.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N,N-diphenylcarbamodithioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C19H24N2S2.C10H8O6S2/c2*1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI Key |
UEFKJUIPCKDPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.CCN(CC)CCSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


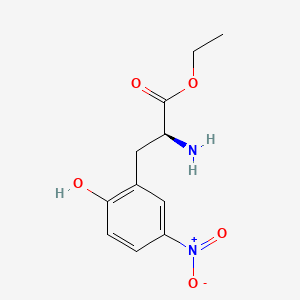
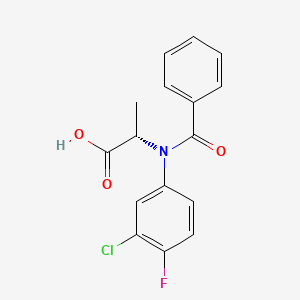
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
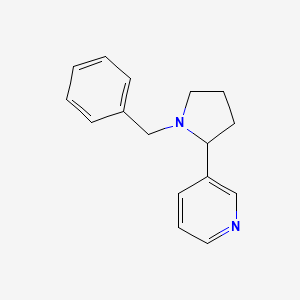

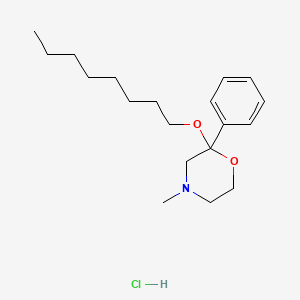
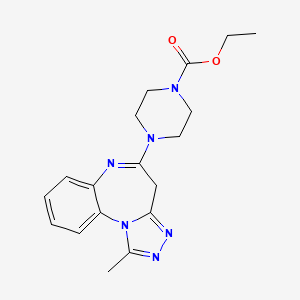
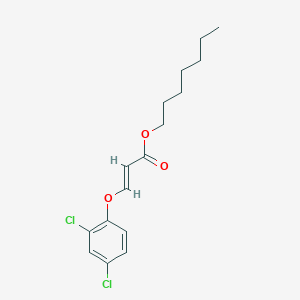
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
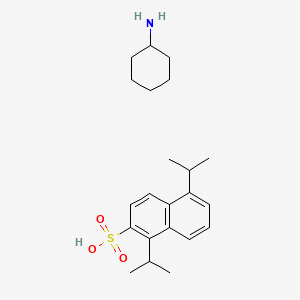
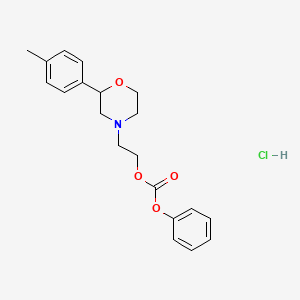
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
